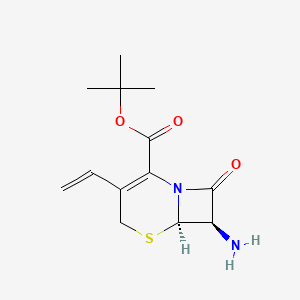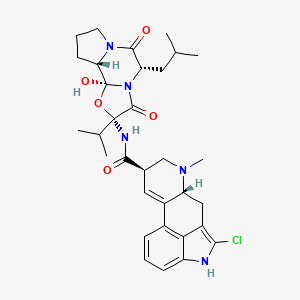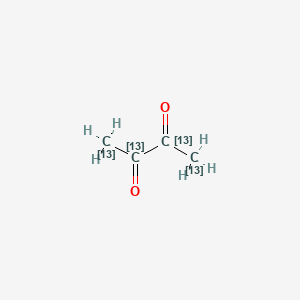
Stearidonic Acid N-Succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearidonic acid (SDA: C 18 H 28 O 2; 18:4, n-3) is an ω-3 fatty acid, sometimes called moroctic acid . It is biosynthesized from alpha-linolenic acid (ALA: C 18 H 30 O 2; 18:3, n-3) by the enzyme delta-6-desaturase . Succinimide is a cyclic imide with the formula (CH2)2(CO)2NH .
Synthesis Analysis
The synthesis of N-substituted succinimide involves the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride . The second step involves the imide ring opening reaction by hydroxylamine .Molecular Structure Analysis
The structure of succinimide contains a five-membered ring with two negatively charged carbonyl oxygen atoms . The anticonvulsant effect of the drug is attributed to the “ring nitrogen” situated between the two groups .Physical And Chemical Properties Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of stearidonic acid N-succinimide can be achieved through the amidation reaction between stearidonic acid and N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Starting Materials": ["Stearidonic acid", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Chloroform"], "Reaction": [ "Stearidonic acid is dissolved in DMF to form a solution.", "NHS and DCC are added to the solution and the mixture is stirred at room temperature for 24 hours.", "The resulting product is then extracted with chloroform to remove any unreacted starting materials and by-products.", "The chloroform layer is then washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude stearidonic acid N-succinimide product.", "The crude product can be purified by column chromatography using a suitable solvent system." ] } | |
| 1798396-63-0 | |
Molecular Formula |
C22H31NO4 |
Molecular Weight |
373.493 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


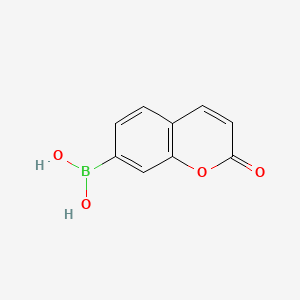
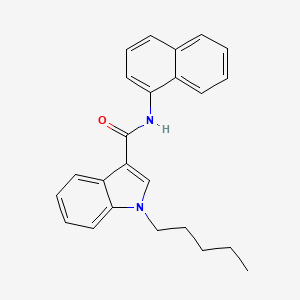
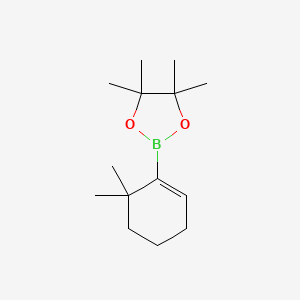
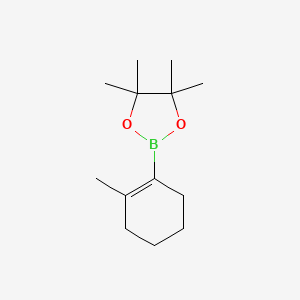
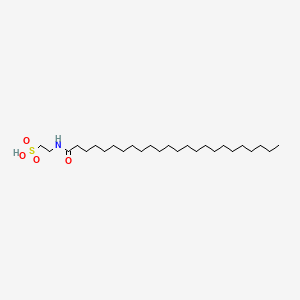
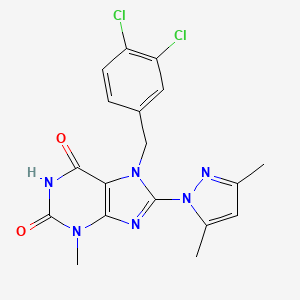

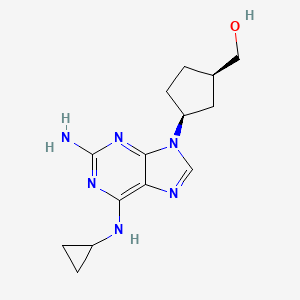
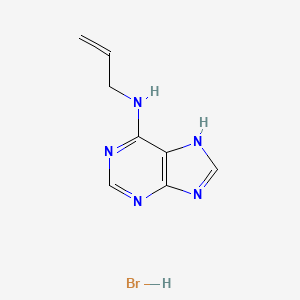
![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)
